molecular formula C22H16ClN3O4 B11310240 2-{5-[(2-Chlorophenoxy)methyl]furan-2-yl}-5-[(4-methoxyphenyl)amino]-1,3-oxazole-4-carbonitrile

2-{5-[(2-Chlorophenoxy)methyl]furan-2-yl}-5-[(4-methoxyphenyl)amino]-1,3-oxazole-4-carbonitrile

Cat. No.: B11310240
M. Wt: 421.8 g/mol
InChI Key: KGMNPXPPQQOPSM-UHFFFAOYSA-N
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Description

2-{5-[(2-Chlorophenoxy)methyl]furan-2-yl}-5-[(4-methoxyphenyl)amino]-1,3-oxazole-4-carbonitrile is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(2-Chlorophenoxy)methyl]furan-2-yl}-5-[(4-methoxyphenyl)amino]-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenoxy group: This step involves the reaction of the furan derivative with 2-chlorophenol in the presence of a base such as potassium carbonate.

    Formation of the oxazole ring: This is typically done through a cyclization reaction involving an amide and a nitrile under acidic conditions.

    Attachment of the methoxyphenyl group: This step involves the reaction of the oxazole derivative with 4-methoxyaniline under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{5-[(2-Chlorophenoxy)methyl]furan-2-yl}-5-[(4-methoxyphenyl)amino]-1,3-oxazole-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.

    Substitution: Common nucleophiles include amines and thiols.

Major Products

    Oxidation: Formation of furanone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-{5-[(2-Chlorophenoxy)methyl]furan-2-yl}-5-[(4-methoxyphenyl)amino]-1,3-oxazole-4-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-{5-[(2-Chlorophenoxy)methyl]furan-2-yl}-5-[(4-methoxyphenyl)amino]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-{5-[(2-Bromophenoxy)methyl]furan-2-yl}-5-[(4-methoxyphenyl)amino]-1,3-oxazole-4-carbonitrile
  • 2-{5-[(2-Fluorophenoxy)methyl]furan-2-yl}-5-[(4-methoxyphenyl)amino]-1,3-oxazole-4-carbonitrile

Uniqueness

2-{5-[(2-Chlorophenoxy)methyl]furan-2-yl}-5-[(4-methoxyphenyl)amino]-1,3-oxazole-4-carbonitrile is unique due to the presence of the chlorophenoxy group, which can impart specific chemical and biological properties. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.

Properties

Molecular Formula

C22H16ClN3O4

Molecular Weight

421.8 g/mol

IUPAC Name

2-[5-[(2-chlorophenoxy)methyl]furan-2-yl]-5-(4-methoxyanilino)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C22H16ClN3O4/c1-27-15-8-6-14(7-9-15)25-21-18(12-24)26-22(30-21)20-11-10-16(29-20)13-28-19-5-3-2-4-17(19)23/h2-11,25H,13H2,1H3

InChI Key

KGMNPXPPQQOPSM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=C(N=C(O2)C3=CC=C(O3)COC4=CC=CC=C4Cl)C#N

Origin of Product

United States

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